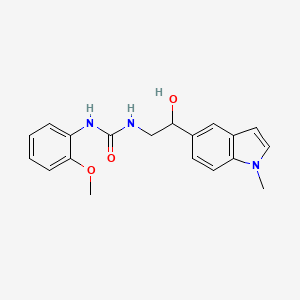

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a complex structure with both indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole, 2-methoxyphenyl isocyanate, and ethylene oxide.

Step 1: The first step involves the alkylation of 1-methylindole with ethylene oxide to form 2-(1-methyl-1H-indol-5-yl)ethanol.

Step 2: The hydroxyl group of 2-(1-methyl-1H-indol-5-yl)ethanol is then protected using a suitable protecting group, such as a silyl ether.

Step 3: The protected intermediate is reacted with 2-methoxyphenyl isocyanate to form the urea derivative.

Step 4: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its indole moiety.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea: Similar structure but with a different substitution pattern on the indole ring.

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the methoxyphenyl and indole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is an organic compound with a complex structure that combines an indole moiety with a methoxyphenyl group. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications for therapeutic applications.

Chemical Structure

The chemical formula for this compound is C16H18N2O3. Its structure includes:

- An indole ring, known for its presence in many biologically active compounds.

- A urea functional group, which often plays a crucial role in biological interactions.

- A methoxyphenyl substituent that may enhance lipophilicity and receptor binding.

Research indicates that this compound may act as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor. This receptor is implicated in various neurological functions, including mood regulation and anxiety responses. The binding of this compound to the receptor can modulate neurotransmitter release, influencing physiological processes such as:

- Mood stabilization

- Anxiety reduction

- Potential analgesic effects

Anticancer Potential

Preliminary studies suggest that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.95 | Induces apoptosis |

| HepG2 | 0.71 | Inhibits cell proliferation |

| NCIH460 | 0.30 | Inhibits VEGF-induced proliferation |

These findings indicate that the compound may possess cytotoxic properties that warrant further investigation in cancer research contexts.

Anti-inflammatory Activity

Compounds related to indole derivatives have also been noted for their anti-inflammatory effects. The presence of hydroxyl groups in the structure can enhance interactions with inflammatory mediators, potentially leading to:

- Decreased production of pro-inflammatory cytokines

- Modulation of immune responses

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds. For example:

- Study on Indole Derivatives : Research conducted by Zhang et al. highlighted the antiproliferative potential of indole derivatives against various cancer cell lines, demonstrating IC50 values ranging from 0.71 µM to 0.95 µM across different models .

- Mechanistic Insights : Another study explored the interaction of similar compounds with serotonin receptors, revealing that they could effectively modulate receptor activity and downstream signaling pathways.

- Therapeutic Implications : The potential application of these compounds in treating mood disorders and certain cancers has been discussed extensively in recent literature, emphasizing their importance in drug design .

Properties

IUPAC Name |

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-10-9-13-11-14(7-8-16(13)22)17(23)12-20-19(24)21-15-5-3-4-6-18(15)25-2/h3-11,17,23H,12H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENYSLHIOQXQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.